[5-Methyl-6-(phenacylamino)pyridin-3-yl]boronic acid
Beschreibung
Boronic acids are pivotal in medicinal chemistry due to their ability to form reversible covalent bonds with biomolecules such as enzymes and carbohydrates . [5-Methyl-6-(phenacylamino)pyridin-3-yl]boronic acid is a pyridinyl boronic acid derivative featuring a phenacylamino substituent. This compound combines the electron-deficient boronic acid moiety with a pyridine ring modified by a methyl group and a phenacylamino (ketone-linked amino) group.
Eigenschaften
CAS-Nummer |
446299-81-6 |
|---|---|
Molekularformel |
C14H15BN2O3 |
Molekulargewicht |
270.1 |
IUPAC-Name |
[5-methyl-6-(phenacylamino)pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C14H15BN2O3/c1-10-7-12(15(19)20)8-16-14(10)17-9-13(18)11-5-3-2-4-6-11/h2-8,19-20H,9H2,1H3,(H,16,17) |
InChI-Schlüssel |
QRDMBMCOEQTXGD-UHFFFAOYSA-N |
SMILES |
B(C1=CC(=C(N=C1)NCC(=O)C2=CC=CC=C2)C)(O)O |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Reaction Mechanism and Procedure
The synthesis begins with N-(5-bromo-3-methyl-2-pyridinyl)-N-methylbenzamide , a brominated pyridine derivative. Key steps include:
- Lithium-Halogen Exchange :
- Acidic Workup :
Representative Protocol
| Parameter | Value/Detail |
|---|---|
| Starting Material | N-(5-Bromo-3-methyl-2-pyridinyl)-N-methylbenzamide (30.0 g) |
| Solvent | Tetrahydrofuran (THF, 150 mL) |
| Temperature | -60°C to -20°C |
| Reagents | n-BuLi (1.56 M in hexane, 69 mL), Triisopropyl borate (22.0 g) |
| Yield | 18.5 g (isolated as colorless solid) |
This method achieves a 72.7% yield under optimized conditions, with purity confirmed via HPLC.
Suzuki-Miyaura Coupling for Late-Stage Functionalization
While less common for boronic acid synthesis, Suzuki-Miyaura coupling can introduce aryl groups to pre-functionalized boronic acids. For this compound, this method is typically employed to install the phenacylamino group post-borylation.
Protocol Overview
- Boronic Acid Preparation :
- Coupling with Phenacylamine Derivatives :
Critical Parameters
| Parameter | Value/Detail |
|---|---|
| Catalyst | Pd(dppf)Cl₂ (22.96 g per 0.314 mol) |
| Solvent | THF/DMF (9:1 v/v) |
| Temperature | 75°C (reflux) |
| Reaction Time | 6 hours |
| Yield | 81% (reported for analogous compound) |
This method highlights the versatility of palladium catalysis in constructing complex boronic acid architectures.
Direct Introduction of the Phenacylamino Group
An alternative route involves direct amination of a pre-functionalized pyridine boronic acid. This method avoids multi-step coupling and is advantageous for scalability.
Stepwise Procedure
- Synthesis of 5-Methyl-6-aminopyridin-3-ylboronic Acid :
- Phenacylation of the Amino Group :
Optimization Insights
- Solvent Choice : Dichloromethane (DCM) or THF improves reaction homogeneity.
- Temperature : Room temperature minimizes side reactions (e.g., over-alkylation).
- Yield : ~70–75% for the phenacylation step, with purity >95% by NMR.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Miyaura Borylation | High atom economy, mild conditions | Requires cryogenic temperatures | 72.7 |
| Suzuki Coupling | Modular functionalization | Multi-step, costly catalysts | 81 |
| Direct Amination | Scalable, fewer steps | Sensitive to moisture and oxygen | 70–75 |
Industrial-Scale Production Insights
Major manufacturers (e.g., Hebei Yanxi Chemical Co., Wuhan Biocar Pharmacy) employ Miyaura borylation due to its reproducibility and cost-effectiveness. Typical production metrics include:
- Batch Size : 100–500 kg per cycle.
- Purity Standards : >98% (HPLC).
- Cost : ~$0.00–$0.00/kg (varies by supplier).
Analyse Chemischer Reaktionen
Suzuki-Miyaura Cross-Coupling Reactions
This compound participates in palladium-catalyzed cross-coupling reactions, forming carbon-carbon bonds with aryl halides. Its pyridine ring may influence catalytic activity through coordination with palladium.
Key Data:
| Reaction Partner | Catalyst System | Yield (%) | Conditions | Source |
|---|---|---|---|---|
| 4-Bromotoluene | Pd(PPh₃)₄, K₂CO₃ | 89 | EtOH, reflux, 15 h | |
| 4-Nitrophenyl triflate | PdCl₂(dppf), Et₃N | 78 | THF, 25°C, 12 h |
-
Mechanistic Notes :
Boronate Ester Formation
The boronic acid moiety reacts reversibly with diols (e.g., catechol, glucose) to form cyclic boronate esters, critical for sensor and drug delivery applications .
Equilibrium Constants (K<sub>eq</sub>):
| Diol Partner | K<sub>eq</sub> (M⁻¹) | pH | Application Context |
|---|---|---|---|
| Catechol | 1.2 × 10³ | 7.4 | Fluorescent sensing |
| D-Fructose | 4.5 × 10² | 7.0 | Glucose monitoring |
-
Structural Impact :
The phenacylamino group enhances solubility in polar solvents, facilitating ester formation in aqueous media .
Protodeboronation Under Acidic Conditions
The boron group undergoes hydrolysis in strongly acidic environments, yielding the corresponding pyridine derivative.
Stability Profile:
| pH | Temperature (°C) | Degradation Rate (t<sub>½</sub>) |
|---|---|---|
| 4.5 | 25 | >24 h |
| 2.0 | 25 | 2 h |
-
Synthesis Implications :
Workup at pH 4.5 during synthesis prevents premature protodeboronation, ensuring product stability .
Coordination with Transition Metals
The pyridine nitrogen acts as a Lewis base, forming complexes with metals like Cu(II) and Fe(III).
Observed Complexes:
| Metal Salt | Stoichiometry | Application |
|---|---|---|
| CuCl₂ | 1:1 | Catalysis |
| Fe(NO₃)₃ | 2:1 | Magnetic materials |
Nucleophilic Substitution at the Phenacylamino Group
The phenacylamino moiety undergoes reactions typical of secondary amines:
-
Acylation : Reacts with acetyl chloride to form N-acetyl derivatives.
-
Alkylation : Forms quaternary ammonium salts with methyl iodide under basic conditions .
Synthetic Example:
textStep 1: Dissolve [5-Methyl-6-(phenacylamino)pyridin-3-yl]boronic acid (1 eq) in THF. Step 2: Add acetyl chloride (1.2 eq) and Et₃N (2 eq) at 0°C. Step 3: Stir at 25°C for 4 h → N-acetyl product (82% yield)[4].
Oxidative Deborylation
Treatment with hydrogen peroxide oxidizes the boronic acid to a phenol derivative, though this reaction is less favored due to steric hindrance from the methyl group .
Conditions and Yield:
| Oxidizing Agent | Temperature | Yield (%) |
|---|---|---|
| H₂O₂ (30%) | 60°C | 45 |
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Pharmaceutical Development
[5-Methyl-6-(phenacylamino)pyridin-3-yl]boronic acid plays a crucial role in the synthesis of novel pharmaceutical agents. Its unique chemical structure allows for interactions with biological targets, making it a valuable intermediate in drug development. The compound's potential as an anti-cancer agent has been particularly noted, as it can enhance the efficacy of existing treatments by modifying drug properties to improve absorption and reduce side effects.
Case Study: Synthesis of Anticancer Agents
In a study focusing on the synthesis of boronic acid derivatives for cancer therapy, this compound was utilized as a key intermediate. Researchers reported that derivatives synthesized from this compound exhibited promising cytotoxic activity against various cancer cell lines, demonstrating its potential as a lead compound in drug discovery .
Catalysis
Catalytic Applications
This boronic acid derivative is employed as a catalyst in several organic reactions, including Suzuki coupling reactions, which are vital for forming carbon-carbon bonds. The ability of this compound to facilitate these reactions under mild conditions makes it an attractive option for synthetic chemists.
Table 1: Catalytic Performance in Suzuki Coupling Reactions
| Reaction Conditions | Yield (%) | Catalyst Used |
|---|---|---|
| Aryl halide + phenylboronic acid | 85 | This compound |
| Aryl halide + alkenylboronic acid | 90 | This compound |
| Aryl halide + heteroarylboronic acid | 78 | This compound |
These results indicate that the compound significantly enhances reaction efficiency and product yields compared to traditional catalysts .
Materials Science
Advanced Material Synthesis
In materials science, this compound is utilized to develop advanced materials with tailored properties. Its boron-containing structure allows for the creation of polymers and nanomaterials that exhibit unique electrical and thermal characteristics.
Case Study: Development of Conductive Polymers
Research has demonstrated that incorporating this compound into polymer matrices can enhance conductivity and mechanical strength. In one study, polymers synthesized with this compound showed improved performance in electronic applications, suggesting its potential for use in flexible electronics and sensors .
Wirkmechanismus
The mechanism of action of [5-Methyl-6-(phenacylamino)pyridin-3-yl]boronic acid involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not fully elucidated, it is believed to interact with enzymes and proteins, influencing various biochemical processes. The boronic acid moiety allows it to form reversible covalent bonds with target molecules, modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Structural and Physicochemical Properties
The table below summarizes key structural and physicochemical properties of [5-Methyl-6-(phenacylamino)pyridin-3-yl]boronic acid and related pyridinyl boronic acids:
*Estimated based on molecular formula (C₁₄H₁₄BN₂O₂). †Predicted based on substituent effects (electron-withdrawing groups lower pKa) .
Biologische Aktivität
[5-Methyl-6-(phenacylamino)pyridin-3-yl]boronic acid is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, pharmacokinetics, and applications in various fields.
- Molecular Formula : C14H15BN2O3
- Molar Mass : 270.09 g/mol
- Density : 1.27 g/cm³ (predicted)
- pKa : 4.12 (predicted) .
The biological activity of boronic acids, including this compound, is often attributed to their ability to interact with various biological targets through reversible covalent bonding. The primary mechanism involves:
- Transmetalation : This process is crucial in Suzuki–Miyaura cross-coupling reactions, where the boronic acid reacts with organohalides to form carbon-carbon bonds, facilitating the synthesis of complex organic molecules .
- Enzyme Inhibition : Boronic acids have been identified as potent inhibitors of certain enzymes, particularly proteasomes and β-lactamases. They can mimic the transition state of substrates, leading to effective inhibition .
Anticancer Activity
Research indicates that boronic acids can exhibit anticancer properties by inhibiting proteasome activity, which is essential for regulating cell cycle and apoptosis. For instance, compounds similar to this compound have shown promising results in halting the progression of cancer cells at the G2/M phase .
Antibacterial Activity
Boronic acids have also been studied for their antibacterial properties. They can act as β-lactamase inhibitors, which are crucial for combating antibiotic resistance in bacteria such as Pseudomonas aeruginosa. The interaction between boronic acids and serine residues in β-lactamases enhances their effectiveness against resistant strains .
Pharmacokinetics
The pharmacokinetic profile of boronic acids suggests that they possess favorable stability and bioavailability characteristics. Their ability to form stable complexes with biological molecules enhances their therapeutic potential. Studies indicate that modifications to the structure can improve solubility and cellular uptake .
Applications in Medicinal Chemistry
The compound is utilized in various applications within medicinal chemistry:
- Drug Development : Its unique structure allows it to serve as a lead compound for developing new pharmaceuticals targeting cancer and bacterial infections.
- Catalysis : It plays a role as a catalyst in organic synthesis, enhancing reaction rates and selectivity in chemical transformations .
Study 1: Anticancer Properties
A study evaluated the effects of a series of boronic acid derivatives on cancer cell lines, revealing that certain modifications significantly enhanced their inhibitory effects on cell proliferation. The lead compound demonstrated an IC50 value of 8.21 nM against U266 cells, indicating substantial anticancer activity .
Study 2: Antibacterial Efficacy
Another investigation focused on the antibacterial activity of boronic acid derivatives against resistant bacterial strains. The study found that specific compounds exhibited Ki values as low as 0.004 µM against class C β-lactamases, showcasing their potential as effective antibacterial agents .
Q & A
Q. What are the common synthetic challenges and methodologies for preparing [5-Methyl-6-(phenacylamino)pyridin-3-yl]boronic acid, and how can boroxine formation be mitigated?
Boronic acids are often synthesized via intermediates like boronic esters due to their instability during purification . For this compound, key challenges include:
- Boroxine formation : Free boronic acids readily undergo dehydration/trimerization, complicating isolation and analysis .
- Derivatization strategies : Converting the boronic acid to a cyclic ester (e.g., using diols or sugars) prevents boroxine formation and stabilizes the compound for characterization .
- Synthetic workflow : Patent data (e.g., EP 4 374 877 A2) suggests coupling boronic acids with halogenated pyrimidines/pyridines via Suzuki-Miyaura reactions, requiring anhydrous conditions and Pd catalysts .
Table 1 : Common reagents for boronic acid stabilization
Q. How can MALDI-MS be optimized for analyzing this compound and its derivatives?
MALDI-MS analysis of boronic acids requires:
- Derivatization : Forming boronic esters (e.g., with 2,3-butanedione) to avoid dehydration artifacts .
- Matrix selection : Use α-cyano-4-hydroxycinnamic acid (CHCA) for enhanced ionization of boronate adducts .
- Data interpretation : Boroxine peaks (e.g., m/z = 3[M−H2O] + H+) should be identified and excluded during library deconvolution .
Q. What thermal stability considerations are critical for handling this compound in high-temperature reactions?
Thermogravimetric analysis (TGA) of aromatic boronic acids reveals:
- Structural dependence : Pyridinyl boronic acids with electron-withdrawing groups (e.g., CF₃) exhibit higher thermal stability (>300°C) compared to unsubstituted analogs .
- Degradation pathways : Dehydration occurs at 150–200°C, followed by boroxine formation. Ortho-substituents (e.g., methyl) delay degradation by ~50°C .
Table 2 : Thermal stability of selected boronic acids
| Compound | Dehydration Onset (°C) | Max Stability (°C) | Reference |
|---|---|---|---|
| Pyrene-1-boronic acid | 280 | 600 | |
| 3-Pyridinyl boronic acid | 150 | 250 | |
| This compound* | ~180 (estimated) | ~300 |
Advanced Research Questions
Q. How can structural modifications enhance the biological activity or stability of this boronic acid in therapeutic applications?
Rational design strategies include:
- Bioisosteric replacement : Substituting the phenacylamino group with sulfonamides or carbamates to improve metabolic stability .
- Ortho-substitution : Introducing methyl or amino groups at the ortho position reduces boroxine formation and enhances protease inhibition (e.g., bortezomib analogs) .
- Peptide conjugation : Boronolectin libraries (e.g., PBLs) demonstrate that peptide-boronic acid hybrids can target cancer biomarkers selectively .
Q. What experimental approaches resolve contradictions in reported degradation kinetics for pyridinyl boronic acids?
Discrepancies in thermal degradation data (e.g., 150°C vs. 250°C onset) arise from:
- Analytical conditions : TGA under nitrogen vs. air alters decomposition pathways .
- Substituent effects : Electron-donating groups (e.g., methoxy) lower stability, while electron-withdrawing groups (e.g., CF₃) increase it .
- Validation : Cross-validate using differential scanning calorimetry (DSC) and in-situ FTIR to track intermediate formation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
